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molecular formula C13H14ClN3O2 B7862112 6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine

6-Chloro-N-(2,4-dimethoxybenzyl)pyrimidin-4-amine

Cat. No. B7862112
M. Wt: 279.72 g/mol
InChI Key: DJGQAAIDKVKLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772293B2

Procedure details

N,N-Diisopropylethylamine (8.10 mL, 46.50 mmol) and 2,4-dimethoxybenzylamine (2.52 mL, 16.78 mmol) were added to a solution of 4,6-dichloropyrimidine (2.50 g, 16.78 mmol) in butanol (80 mL) and reaction mixture was heated at 100° C. for 2 hours. The reaction mixture was cooled to room temperature and washed with water (30 mL). The aqueous layer was extracted with ethyl acetate (30 mL) and the combined organic layers were dried over anhydrous MgSO4, filtered and evaporated. The residue was triturated in heptane to give the title compound (4.00 g, 85%) as a solid.
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[CH3:10][O:11][C:12]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:13]=1[CH2:14][NH2:15].[Cl:22][C:23]1[CH:28]=[C:27](Cl)[N:26]=[CH:25][N:24]=1>C(O)CCC>[Cl:22][C:23]1[N:24]=[CH:25][N:26]=[C:27]([NH:15][CH2:14][C:13]2[CH:16]=[CH:17][C:18]([O:20][CH3:21])=[CH:19][C:12]=2[O:11][CH3:10])[CH:28]=1

Inputs

Step One
Name
Quantity
8.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.52 mL
Type
reactant
Smiles
COC1=C(CN)C=CC(=C1)OC
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated in heptane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NCC1=C(C=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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